molecular formula C10H11ClO2 B1591128 2-(3-Chlorophenyl)-2-methylpropanoic acid CAS No. 64798-35-2

2-(3-Chlorophenyl)-2-methylpropanoic acid

Cat. No. B1591128
CAS RN: 64798-35-2
M. Wt: 198.64 g/mol
InChI Key: SFXNGYPSARMRKU-UHFFFAOYSA-N
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Description

The compound “2-(3-Chlorophenyl)-2-methylpropanoic acid” likely belongs to the class of organic compounds known as chlorobenzenes. Chlorobenzenes are compounds that contain one or more chlorine atoms attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of “2-(3-Chlorophenyl)-2-methylpropanoic acid” would likely include a benzene ring (due to the phenyl group), a chlorine atom (due to the chloro group), and a carboxylic acid group .


Chemical Reactions Analysis

The chemical reactions involving “2-(3-Chlorophenyl)-2-methylpropanoic acid” would depend on the specific conditions and reagents used. Similar compounds have been involved in reactions such as oxidation, reduction, and various types of substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Chlorophenyl)-2-methylpropanoic acid” would depend on its specific molecular structure. For instance, similar compounds have a certain density, boiling point, and refractive index .

Scientific Research Applications

  • Suprofen Derivatives

    • Application Summary : Suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
    • Methods of Application : The synthesis of suprofen derivatives involves the creation of a 2-substituted thiophene framework .
    • Results or Outcomes : Suprofen is used as a nonsteroidal anti-inflammatory drug .
  • Articaine Derivatives

    • Application Summary : Articaine is a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride) and is used as a voltage-gated sodium channel blocker .
    • Methods of Application : The synthesis of articaine derivatives involves the creation of a 2,3,4-trisubstituent thiophene .
    • Results or Outcomes : Articaine is used as a dental anesthetic in Europe .
  • Borinic Acid Derivatives

    • Application Summary : Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
    • Methods of Application : The synthesis of borinic acids relies either on the addition .
    • Results or Outcomes : Borinic acids and their chelate derivatives are used in various fields such as cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
  • Ynamides Derivatives

    • Application Summary : Ynamides can react with Na2S·9H2O to produce 2-tosylamido thiophenes through an economic, metal-free, and mild condition path .
    • Methods of Application : The synthesis of ynamides derivatives involves the reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
    • Results or Outcomes : This method is applicable for different structurally ynamides to obtain bis(tosylamido)-capped terthiophene having a string of N, S-heteroatoms .
  • Indole Derivatives with Antiviral Activity

    • Application Summary : Certain indole derivatives have been reported as antiviral agents .
    • Methods of Application : The synthesis of these indole derivatives involves the preparation of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives .
    • Results or Outcomes : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Safety And Hazards

The safety and hazards associated with “2-(3-Chlorophenyl)-2-methylpropanoic acid” would depend on various factors including its physical and chemical properties, how it’s handled and stored, and how it’s disposed of .

Future Directions

The future directions for research on “2-(3-Chlorophenyl)-2-methylpropanoic acid” could involve exploring its potential uses in various fields such as medicine, materials science, and industrial chemistry .

properties

IUPAC Name

2-(3-chlorophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-10(2,9(12)13)7-4-3-5-8(11)6-7/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXNGYPSARMRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70574884
Record name 2-(3-Chlorophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70574884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-2-methylpropanoic acid

CAS RN

64798-35-2
Record name 2-(3-Chlorophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70574884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-chlorophenyl)-2-methylpropanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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